molecular formula C11H22O2 B14513589 1-Butoxy-5-methylhexan-3-one CAS No. 62797-12-0

1-Butoxy-5-methylhexan-3-one

Katalognummer: B14513589
CAS-Nummer: 62797-12-0
Molekulargewicht: 186.29 g/mol
InChI-Schlüssel: ZMUMAWQSPBLXDE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Butoxy-5-methylhexan-3-one is an organic compound with the molecular formula C11H22O2 It is a ketone with a butoxy group attached to the first carbon and a methyl group attached to the fifth carbon of a hexane chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Butoxy-5-methylhexan-3-one can be synthesized through several methods. One common approach involves the reaction of 5-methylhexan-3-one with butanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, allowing the butoxy group to attach to the hexane chain.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the consistent production of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

1-Butoxy-5-methylhexan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve nucleophiles like halides or amines.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-Butoxy-5-methylhexan-3-one has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Wirkmechanismus

The mechanism of action of 1-butoxy-5-methylhexan-3-one involves its interaction with specific molecular targets. The ketone group can participate in nucleophilic addition reactions, while the butoxy group may influence the compound’s solubility and reactivity. The pathways involved depend on the specific application and the conditions under which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Methylhexan-3-one: Lacks the butoxy group, making it less soluble in non-polar solvents.

    1-Butoxyhexan-3-one: Similar structure but without the methyl group, affecting its reactivity and applications.

Uniqueness

1-Butoxy-5-methylhexan-3-one is unique due to the presence of both the butoxy and methyl groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile reactivity and solubility, making it valuable in various research and industrial contexts.

Eigenschaften

CAS-Nummer

62797-12-0

Molekularformel

C11H22O2

Molekulargewicht

186.29 g/mol

IUPAC-Name

1-butoxy-5-methylhexan-3-one

InChI

InChI=1S/C11H22O2/c1-4-5-7-13-8-6-11(12)9-10(2)3/h10H,4-9H2,1-3H3

InChI-Schlüssel

ZMUMAWQSPBLXDE-UHFFFAOYSA-N

Kanonische SMILES

CCCCOCCC(=O)CC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.